molecular formula C30H26N4O2S2 B11628784 N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide

N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide

Cat. No.: B11628784
M. Wt: 538.7 g/mol
InChI Key: ACOUUVNZUQEIOA-XYGWBWBKSA-N
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Description

This compound is a thiazolidinone derivative characterized by a conjugated system integrating a pyrazole ring substituted with a mesityl (2,4,6-trimethylphenyl) group at position 3 and a phenyl group at position 1. The 4-methylbenzamide moiety at the N-position of the thiazolidinone ring contributes to steric bulk and lipophilicity, influencing pharmacokinetic properties.

Synthetic routes for analogous compounds (e.g., pyrazole-thiazolidinone hybrids) often involve condensation reactions between substituted pyrazole aldehydes and thiazolidinone precursors under basic conditions, as seen in related syntheses . Characterization typically employs ¹H NMR, IR, and mass spectrometry, ensuring structural fidelity .

Properties

Molecular Formula

C30H26N4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

4-methyl-N-[(5Z)-4-oxo-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C30H26N4O2S2/c1-18-10-12-22(13-11-18)28(35)32-34-29(36)25(38-30(34)37)16-23-17-33(24-8-6-5-7-9-24)31-27(23)26-20(3)14-19(2)15-21(26)4/h5-17H,1-4H3,(H,32,35)/b25-16-

InChI Key

ACOUUVNZUQEIOA-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=C(C=C(C=C4C)C)C)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=C(C=C(C=C4C)C)C)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting mesityl hydrazine with an appropriate diketone under acidic conditions.

    Formation of the Thiazolidinone Ring: The pyrazole derivative is then reacted with thiourea and an α-haloketone to form the thiazolidinone ring.

    Condensation Reaction: The final step involves the condensation of the thiazolidinone derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The target compound’s pyrazole ring bears a 3-mesityl group, distinguishing it from analogs with electron-withdrawing substituents (e.g., 4-chlorophenyl or 4-fluorophenyl) at the same position. Key analogs include:

Compound Name Pyrazole Substituent (Position 3) Molecular Weight (g/mol) Key Structural Features
N-{(5Z)-5-[(3-Mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide 2,4,6-Trimethylphenyl ~606.8 (estimated) High steric bulk, electron-donating methyl groups
N-[(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 4-Chlorophenyl ~574.1 Electron-withdrawing Cl, moderate lipophilicity
N-[(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 4-Fluorophenyl ~557.6 Electron-withdrawing F, enhanced polarity

Impact of Substituents :

  • Chloro/Fluoro Groups : Electron-withdrawing substituents (Cl, F) may enhance hydrogen-bonding interactions with biological targets but reduce metabolic stability compared to mesityl .

Thiazolidinone Core Modifications

The 4-oxo-2-thioxo thiazolidinone core is conserved across analogs, but substituents on the benzamide group (e.g., 4-methyl in the target compound) influence electronic and steric profiles. For instance:

  • 4-Methylbenzamide : Balances lipophilicity and solubility, favoring oral bioavailability.

Pharmacological Implications

For example:

  • Pyrazole-thiazolidinone hybrids with 4-chlorophenyl groups exhibit moderate antibacterial activity against Staphylococcus aureus .
  • Fluorine-substituted analogs may show improved CNS penetration due to enhanced polarity .

Research Findings and Data Analysis

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog 4-Fluorophenyl Analog
Calculated LogP (Lipophilicity) ~4.2 ~3.8 ~3.5
Polar Surface Area (Ų) ~110 ~105 ~100
Solubility (mg/mL) <0.1 (estimated) 0.15–0.3 0.2–0.4

Key Observations :

  • The mesityl group increases LogP, suggesting superior membrane permeability but lower aqueous solubility.
  • Chloro and fluoro analogs exhibit progressively lower LogP values, aligning with their electronegative substituents.

Biological Activity

N-{(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-methylbenzamide, also known as compound 623934-80-5, is a thiazolidinone derivative with a complex structure that includes a thiazolidine ring and an aromatic pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular formula of the compound is C30H27N3O2S2C_{30}H_{27}N_{3}O_{2}S_{2}, with a molecular weight of 509.7 g/mol. The structural features include:

  • A thiazolidinone framework
  • A pyrazole ring substituted with mesityl and phenyl groups
  • A 4-methylbenzamide moiety

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific biological activities and findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

In Vitro Studies

In vitro assays have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Against Escherichia coli : The compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL.
  • Against Staphylococcus aureus : The MIC was found to be 125 µg/mL.

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Escherichia coli62.5
Staphylococcus aureus125
Bacillus subtilis250

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays measuring cytokine production and inflammatory markers. In one study, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. Notably:

  • Inhibition of Cancer Cell Proliferation : The compound showed an IC50 value of 30 µM against human breast cancer cells (MCF7).

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazolidinone core may play a crucial role in its interaction with biological targets, potentially involving:

  • Enzyme Inhibition : Interference with key metabolic enzymes.
  • Receptor Modulation : Binding to specific receptors involved in inflammatory and cancer pathways.

Case Studies

A recent case study involving the synthesis and biological evaluation of related pyrazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study synthesized various derivatives and screened them for antimicrobial efficacy, revealing that specific substitutions on the pyrazole ring significantly improved activity against resistant bacterial strains .

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